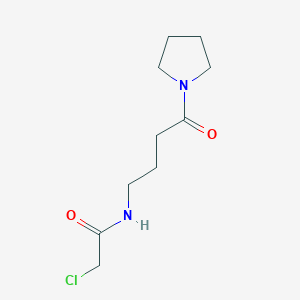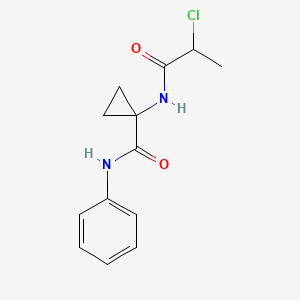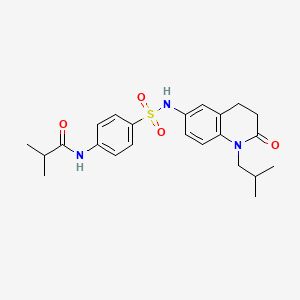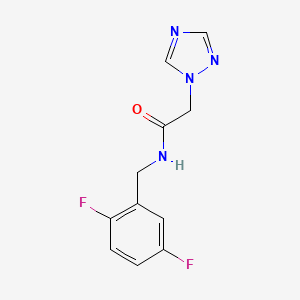
2-chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds similar to 2-chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves complex reactions, including acylation, nucleophilic substitution, and condensation processes. For instance, the synthesis of related benzamide derivatives has been achieved through solvent-free conditions under microwave irradiation, indicating a move towards more sustainable and efficient synthetic methods (Thirunarayanan & Sekar, 2013).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray diffraction studies. These structures reveal intricate details such as hydrogen bonding, π-π interactions, and the spatial arrangement of substituents, which influence the compound's chemical behavior and reactivity. For example, detailed structural analysis of a closely related compound highlights the stabilization of crystal structures through various intermolecular interactions (Sagar et al., 2018).
Chemical Reactions and Properties
Benzamides, including those with specific substitutions like chloro, fluoro, and thiophene groups, participate in a range of chemical reactions. These can include electrophilic substitution, cyclization, and nucleophilic addition reactions. The presence of the fluoro and chloro groups can significantly affect the compound's reactivity, potentially leading to unique chemical transformations (Danilyuk et al., 2016).
科学的研究の応用
Synthesis and Characterization
Research in the field of organic chemistry has led to the synthesis of various benzamide derivatives, including those with chloro, fluoro, and thiophenyl groups. These compounds have been characterized using a range of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and X-ray crystallography, to understand their structural properties and reactivity patterns. For instance, the study by Chopra and Row (2008) identified the occurrence of concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide due to disorder in the crystal structure, showcasing the intricate relationship between molecular structure and crystalline form (Chopra & Row, 2008).
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of fluorinated benzamides and related compounds. These substances have been tested against a range of bacterial and fungal pathogens, demonstrating significant activity in some cases. For example, Carmellino et al. (1994) prepared fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and found several compounds to be highly active against fungi and Gram-positive microorganisms, highlighting their potential as antimicrobial agents (Carmellino et al., 1994).
Antitumor and Antiviral Properties
Fluorine substitution on benzamide derivatives has been explored for its potential antitumor and antiviral effects. The incorporation of fluorine atoms into the benzamide structure has been shown to enhance the cytotoxicity of these compounds against certain cancer cell lines. Similarly, fluorinated 1,2,4-triazinones have been synthesized and tested for their anti-HIV-1 and CDK2 inhibition activities, with some compounds exhibiting dual anti-HIV and anticancer activities (Makki et al., 2014).
Imaging Applications
Fluorinated benzamide analogs have also been developed and evaluated as ligands for positron emission tomography (PET) imaging. These compounds, labeled with fluorine-18, have been used to image the sigma-2 receptor status of solid tumors, providing insights into the receptor's role in tumor biology and offering potential diagnostic and therapeutic applications (Tu et al., 2007).
特性
IUPAC Name |
2-chloro-6-fluoro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNOS/c1-15(2,10-6-7-20-8-10)9-18-14(19)13-11(16)4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVUPLAAKVBBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2493404.png)
![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2493405.png)

![2-Amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2493409.png)
![N-(3-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2493410.png)
![5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2493412.png)


![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide](/img/structure/B2493417.png)


![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2493420.png)

